![molecular formula C15H12N2O2S B2394902 N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034594-83-5](/img/structure/B2394902.png)
N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
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Overview
Description
“N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of a similar compound was reported in a study . The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to produce 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis
The 1H NMR spectrum of the synthesized compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Chemical Reactions Analysis
The synthesized compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The synthesized compound was obtained as off-white crystals . The 1H NMR spectrum of the compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Scientific Research Applications
Antibacterial Activity
Furan derivatives have demonstrated remarkable antibacterial properties. Researchers have explored their potential as novel antibacterial agents to combat microbial resistance. The furan nucleus is a key structural motif in many effective drugs. Specifically, N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide may exhibit antibacterial activity against both gram-positive and gram-negative bacteria . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
Other Therapeutic Applications
Beyond the mentioned fields, furan derivatives have been explored for their diuretic, muscle relaxant, anti-protozoal, and anti-anxiety properties. While specific data on N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide in these areas is limited, its structural features suggest potential therapeutic versatility .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis
Biochemical Pathways
If the compound does indeed inhibit collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway, potentially leading to changes in collagen structure and function .
Result of Action
If the compound acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially alter collagen structure and function, leading to various cellular effects .
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-5-8-20-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-19-13/h1-8,10H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKNTEUTVMFKHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide |
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